![molecular formula C9H10BrF3N2S B1430351 ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 1326813-76-6](/img/structure/B1430351.png)
({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide
Overview
Description
“({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide” is a chemical compound with the CAS Number 938156-44-6 . It has a molecular weight of 315.16 . The IUPAC name for this compound is 4-(trifluoromethyl)benzyl imidothiocarbamate hydrobromide .
Molecular Structure Analysis
The molecular formula of this compound is C9H10BrF3N2S . The InChI code for this compound is 1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H .Scientific Research Applications
Synthesis and Chemical Properties
Advanced Synthesis Techniques : The synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and related compounds highlight the development of advanced synthetic methods involving trifluoromethyl groups and sulfanyl functionalities (Zhu & Desmarteau, 1993). These techniques are essential for creating complex molecules for various applications, including pharmaceuticals and materials science.
Novel Routes to Functionalized Compounds : Research on facile routes to benzofurans and benzothiophenes incorporating trifluoromethylthio groups underscores the importance of such functionalities in synthesizing compounds with potential electronic and medicinal applications (Sheng et al., 2014).
Medicinal Chemistry and Pharmacology
Inhibitors Design : The design and synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates demonstrate their utility as inhibitors for enzymes like tumor necrosis factor-α converting enzyme and matrix metalloproteinase, revealing the role of these compounds in developing therapeutic agents (Venkatesan et al., 2004).
Anticancer Activity : Compounds derived from quinoxaline sulfanyl propanamido structures have been investigated for their anticancer activities, highlighting the potential therapeutic applications of these chemical functionalities (El Rayes et al., 2019).
Material Science and Catalysis
- Ionic Liquids and Polymers : The development of novel "polymeric ionic liquids" with highly delocalized anions and electrochemically stable mobile cations exemplifies the utility of such compounds in material science for applications such as electrolytes in energy storage devices (Shaplov et al., 2011).
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-2-6(4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQAUSOEQBDGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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